molecular formula C30H34N4O3 B2409161 4-(4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile CAS No. 1207027-74-4

4-(4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile

Cat. No. B2409161
CAS RN: 1207027-74-4
M. Wt: 498.627
InChI Key: OVODBHOFDIQLJQ-UHFFFAOYSA-N
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Description

The compound “4-(4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile” is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperidine and quinoline moieties could potentially participate in pi stacking interactions, which could have implications for the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing piperidine and quinoline groups are known to participate in a variety of chemical reactions. For example, piperidines can undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives have been shown to have activity against different viruses .

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activity and potential applications. Given the known activity of similar piperidine derivatives, this could include testing against various biological targets or diseases .

properties

IUPAC Name

4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O3/c1-36-27-17-25-26(18-28(27)37-2)32-20-24(19-31)29(25)33-14-10-23(11-15-33)30(35)34-12-8-22(9-13-34)16-21-6-4-3-5-7-21/h3-7,17-18,20,22-23H,8-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVODBHOFDIQLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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